molecular formula C21H23N3O5 B557718 Fmoc-D-Cit-OH CAS No. 200344-33-8

Fmoc-D-Cit-OH

Cat. No. B557718
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-GOSISDBHSA-N
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Description

“Fmoc-D-Cit-OH” is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .


Synthesis Analysis

“Fmoc-D-Cit-OH” is synthesized using standard Fmoc chemistry . The synthesis process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Cit-OH” is C21H23N3O5 . Its molecular weight is 397.4 g/mol . The IUPAC name is (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-D-Cit-OH” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

“Fmoc-D-Cit-OH” has a molecular weight of 397.4 g/mol . Its density is 1.3±0.1 g/cm3 . The boiling point is 671.5±55.0 °C .

Scientific Research Applications

Biomedical Applications

  • Field : Biomedical Engineering
  • Application Summary : Fmoc-D-Cit-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
  • Methods of Application : The synthesis of these hydrogels involves the use of Fmoc-D-Cit-OH in the creation of synthetic hydrogel-forming amphiphilic cationic peptides . The peptides self-assemble and gel in aqueous solution .
  • Results : The Fmoc-derivatives of these peptides retain their ability to gel . Among them, the Fmoc-K3 hydrogel, which is the most rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Pharmaceutical Intermediate

  • Field : Pharmaceutical Industry
  • Application Summary : Fmoc-D-Cit-OH is used as a pharmaceutical intermediate . It is used in the synthesis of natural peptide triazole antagonists of HIV-1 envelope gp120 and as a peptidomimetic antiviral agent .

Cell Cultivation

  • Field : Biotechnology
  • Application Summary : Fmoc-D-Cit-OH-based hydrogels can be used as extracellular matrices for cell cultivation .
  • Methods of Application : The hydrogels are used as a scaffold for cell adhesion assays on 3T3 fibroblast and HaCat cell lines .
  • Results : The hydrogels fully support cell adhesion, survival, and duplication .

Fabrication of Functional Materials

  • Field : Material Science
  • Application Summary : Fmoc-modified amino acids and short peptides, including Fmoc-D-Cit-OH, are used as bio-inspired building blocks for the fabrication of functional materials .
  • Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the self-assembly of these molecules .
  • Results : The self-assembled structures show distinct potential for various applications due to their unique properties .

Bioprinting Applications

  • Field : Biomedical Engineering
  • Application Summary : Fmoc-D-Cit-OH is used in the creation of synthetic hydrogel-forming amphiphilic cationic peptides, which are proposed as a scaffold for bioprinting applications .
  • Methods of Application : The synthesis of these hydrogels involves the use of Fmoc-D-Cit-OH in the creation of synthetic hydrogel-forming amphiphilic cationic peptides . The peptides self-assemble and gel in aqueous solution .
  • Results : The Fmoc-derivatives of these peptides retain their ability to gel . Among them, the Fmoc-K3 hydrogel, which is the most rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide Synthesis

  • Field : Biochemistry
  • Application Summary : Fmoc-D-Cit-OH is used in more complex peptide syntheses that require maximum flexibility in their “end-game strategies” .

Safety And Hazards

“Fmoc-D-Cit-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

“Fmoc-D-Cit-OH” is used in the synthesis of DNA-encoded chemical libraries (DECLs), which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising future direction for “Fmoc-D-Cit-OH”.

properties

IUPAC Name

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426779
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cit-OH

CAS RN

200344-33-8
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Fmoc-amino-5-ureidopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Halder, J Oeljeklaus, G Heilmann… - … A European Journal, 2018 - Wiley Online Library
Bioactive natural products are important starting points for developing chemical tools for biological research. For elucidating their bioactivity profile, biological systems with concise …
K Guillemyn, P Kleczkowska, A Lesniak… - European journal of …, 2015 - Elsevier
… For normal couplings, a 3-fold excess of the Fmoc-protected amino acids (Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Cit-OH) and 3-fold excess of coupling reagent (TBTU) in 0.4 NMM in DMF was …
Number of citations: 34 www.sciencedirect.com
YM Shi, M Hirschmann, YN Shi, S Ahmed… - Nature Chemistry, 2022 - nature.com
Microorganisms contribute to the biology and physiology of eukaryotic hosts and affect other organisms through natural products. Xenorhabdus and Photorhabdus (XP) living in …
Number of citations: 31 www.nature.com
H Dẫn, CĐMĐS Dụng - thcsnguyenthanhson.edu.vn
… The resin was incubated with Fmoc-d-Cit-OH (119.0 mg, 0.3 mmol, 3 equiv.) and DIPEA (153 μl, 0.9 mmol, 9 equiv.) in 1.5 ml of dry DCM at room temperature overnight. The resin was …
Number of citations: 0 thcsnguyenthanhson.edu.vn
J Oeljeklaus - 2013 - core.ac.uk
… The preparation of Fmoc-D-Cit-OH (3) and Boc-L-allo-Thr-OH (4) was easily accomplished by protecting the corresponding free amino acids with Fmoc-OSu and Boc2O, respectively (…
Number of citations: 2 core.ac.uk
ID Pritchard - 2012 - spiral.imperial.ac.uk
The developed world is currently in the grip of an obesity epidemic. As a result, there is much ongoing research into the development of an effective anti-obesity agent. Peptide YY (PYY) …
Number of citations: 2 spiral.imperial.ac.uk
D Di Carlo - 2023 - mediatum.ub.tum.de
In this dissertation, a series of 18 F-labeled prostate-specific membrane antigen-(PSMA-) and folate receptor-(FR-) targeting ligands exploiting the Silicon-based Fluoride Acceptor …
Number of citations: 0 mediatum.ub.tum.de
ML Konrad - 2021 - mediatum.ub.tum.de
In this work, new CXCR4-targeted ligands were prepared, based on a highly affine cyclic pentapeptide. The ligands can be radiolabeled with Tc-99m, F-18, Ga-68, Lu-177, etc. and are …
Number of citations: 0 mediatum.ub.tum.de

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